molecular formula C6H2BrF3O3 B15059355 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid

5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B15059355
M. Wt: 258.98 g/mol
InChI Key: UAHIMXAPRKQXDI-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 1330752-21-0) is a high-purity chemical compound with a molecular weight of 258.98 g/mol and a molecular formula of C₆H₂BrF₃O₃ . This furan-3-carboxylic acid derivative is characterized by two key functional groups: a bromo substituent and a trifluoromethyl group on the furan ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct more complex molecular architectures. The presence of the trifluoromethyl group is of particular interest due to its ability to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. As such, this compound is primarily used in pharmaceutical research and development for the synthesis of potential drug candidates. It is also employed in materials science as a precursor for the development of novel organic materials. Computed physical properties include a topological polar surface area of 50.4 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can request the Certificate of Analysis (COA) for detailed quality control information.

Properties

Molecular Formula

C6H2BrF3O3

Molecular Weight

258.98 g/mol

IUPAC Name

5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid

InChI

InChI=1S/C6H2BrF3O3/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12)

InChI Key

UAHIMXAPRKQXDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1C(=O)O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.

    Oxidation Products: Oxidized derivatives such as furanones or carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols or aldehydes.

Scientific Research Applications

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with a bromine atom, a trifluoromethyl group, and a furan ring. It has a molecular weight of approximately 273.04 g/mol. The presence of the bromomethyl and trifluoromethyl groups gives the compound distinct chemical reactivity, making it useful in medicinal chemistry and organic synthesis.

Applications

  • Medicinal Chemistry Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate serves as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. It can be a building block for synthesizing potential pharmaceutical agents that target specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group may enhance binding affinity through hydrophobic interactions. These interactions could potentially modulate biological pathways, making it relevant for drug development.
  • Organic Synthesis This compound is useful for synthetic applications.

Reactivity
The compound's ability to form covalent bonds with nucleophilic sites in proteins suggests it may act as an inhibitor or modulator of specific enzymes or receptors. Further research is needed to elucidate its precise mechanisms of action and therapeutic applications.

Structural Similarities
Several compounds share structural similarities with ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate:

Compound NameStructural Features
Ethyl 2-(trifluoromethyl)furan-3-carboxylateContains a trifluoromethyl group but no bromine
Ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylateMethyl group instead of bromine
Ethyl 2-bromo-4-(difluoromethyl)furan-3-carboxylateContains difluoromethyl instead of trifluoromethyl

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be contextualized by comparing it with related furan derivatives, heterocyclic acids, and halogenated aromatic compounds. Below is a detailed analysis:

Structural Analogs in the Furan Carboxylic Acid Family

Compound Name Substituents Molecular Weight (g/mol) Key Differences & Applications Reference
This compound 5-Br, 2-CF₃, 3-COOH 258.98 Pharmaceutical intermediate; high lipophilicity
5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid 5-(4-BrC₆H₄), 2-CF₃, 3-COOH ~318.1* Extended aromaticity enhances π-stacking in drug design
5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) 5-(CH₂OH), 3-COOH 156.10 Less lipophilic; misidentified as kojic acid
3-Bromo-2-furoic acid 3-Br, 2-COOH 190.97 Simpler structure; used in organic synthesis
5-Bromofuroic acid 5-Br, 2-COOH 190.97 Higher melting point (188–190°C)

Note: *Molecular weight calculated based on substituents.

  • Substituent Effects : The trifluoromethyl group in the target compound increases its molecular weight by ~68 g/mol compared to 5-bromofuroic acid, enhancing lipophilicity and metabolic stability . In contrast, 5-(hydroxymethyl)furan-3-carboxylic acid (flufuran) lacks halogenation, reducing its electron-withdrawing effects and making it prone to misidentification via NMR .

Heterocyclic Derivatives with Bromine and Trifluoromethyl Groups

Compound Name Core Structure Molecular Weight (g/mol) Key Properties Reference
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate Pyridine ring 284.03 Aromatic nitrogen enhances stability
6-Bromo-2-[5-(3-(trifluoromethyl)phenyl)furan-2-yl]quinoline-4-carboxylic acid Quinoline + furan 460.99 Extended conjugation for fluorescence applications
  • Heterocycle Comparison: Pyridine and quinoline derivatives exhibit higher molecular weights and altered electronic properties due to aromatic nitrogen atoms. For example, the pyridine derivative (CAS: 850864-56-1) is more stable under acidic conditions than furan-based analogs .

Brominated Aromatic Carboxylic Acids

Compound Name Structure Molecular Weight (g/mol) Key Differences Reference
5-Bromo-2-chlorobenzoic acid Benzoic acid 235.46 Higher acidity due to electron-withdrawing Cl
5-Bromo-2-(trifluoromethoxy)phenylboronic acid Phenylboronic acid 284.82 Boronic acid group enables Suzuki coupling
  • Acidity and Reactivity : Brominated benzoic acids (e.g., 5-bromo-2-chlorobenzoic acid) are stronger acids than furan-3-carboxylic acids due to the benzene ring’s electron-withdrawing effects. The target compound’s furan ring offers less resonance stabilization, reducing acidity compared to benzoic acid derivatives .

Key Research Findings

Synthetic Utility : The trifluoromethyl and bromine groups in this compound facilitate cross-coupling reactions, as seen in its use to synthesize amide derivatives (e.g., compound 47y in ) .

Spectroscopic Differentiation : Misidentification risks (e.g., flufuran vs. kojic acid) underscore the need for precise ¹³C-NMR analysis. The target compound’s ¹³C shifts for Br and CF₃ would differ markedly from hydroxymethyl or unsubstituted analogs .

Thermal Stability : While 5-bromofuroic acid melts at 188–190°C , the trifluoromethyl group in the target compound likely lowers its melting point due to increased steric hindrance.

Biological Activity

5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a mycobacterial inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the functionalization of furan derivatives. The introduction of the bromine and trifluoromethyl groups is crucial for enhancing biological activity. The compound can be synthesized through a multi-step process involving the bromination of furan derivatives followed by carboxylation reactions.

Table 1: Synthesis Pathway Overview

StepReaction TypeReagents/Conditions
1BrominationBr₂, Acetic Acid
2CarboxylationCO₂, Base (e.g., NaOH)
3PurificationColumn Chromatography

Antimycobacterial Properties

This compound has been evaluated for its activity against Mycobacterium tuberculosis. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on mycobacterial growth.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at position 2 and the bromine atom at position 5 are essential for enhancing the compound's potency. The structure-activity relationship studies indicate that modifications at these positions can lead to variations in inhibitory efficacy.

Case Studies

  • Inhibition of MbtI Enzyme :
    • A study reported that this compound acts as a potent inhibitor of the MbtI enzyme, which is crucial in the biosynthesis of mycobacterial siderophores. The IC50 value for this compound was determined to be approximately 15 µM, indicating strong inhibitory potential against MbtI .
  • Antitubercular Activity :
    • In assays conducted against non-pathogenic Mycobacterium bovis BCG, the compound exhibited a minimum inhibitory concentration (MIC) of 125 µM, which is significantly lower than that of other tested compounds . This suggests that it may serve as a lead compound for developing new antitubercular agents.

Table 2: Biological Activity Data

CompoundIC50 (µM)MIC (µM)Target Enzyme
This compound15125MbtI
Comparison Compound I30250MbtI

The mechanism by which this compound inhibits MbtI appears to be competitive, with a Ki value around 9 µM. This competitive inhibition suggests that the compound mimics the natural substrate of MbtI, thereby blocking its active site and preventing enzymatic activity .

Q & A

Q. Tables for Quick Reference

Property Value/Technique Reference
Molecular Weight289.96 g/mol (C₇H₃BrF₃O₃)
Recommended HPLC ConditionsC18 column, 0.1% TFA, 30%→70% MeCN/40min
Thermal Stability (TGA)Decomposition onset: ~200°C
Key ¹⁹F NMR Shift-63.2 ppm (CF₃)

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